3-Methyl-4-oxobut-2-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-oxobut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c1-5(4-7)2-3-6/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOOSSPISDTMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711500 | |
| Record name | 3-Methyl-4-oxobut-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78843-78-4 | |
| Record name | 3-Methyl-4-oxobut-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methyl 4 Oxobut 2 Enenitrile and Its Analogs
Direct and Stereoselective Synthesis Approaches
Direct and stereoselective methods are paramount in modern organic synthesis for achieving high efficiency and atom economy. These approaches aim to construct the target molecule with the desired stereochemistry in a minimal number of steps.
A key strategy for synthesizing α,β-unsaturated nitriles, which can be considered β-cyanoenones, is the oxidative transposition of tertiary allylic alcohols, a reaction often referred to as the Babler-Dauben oxidation. researchgate.netnrochemistry.comwikipedia.org This method involves the 1,3-oxidative shift of allylic alcohols to produce α,β-unsaturated carbonyl compounds. nrochemistry.com When applied to allylic cyanohydrins, this reaction yields β-cyanoenones. researchgate.net
The process typically employs a chromium-based oxidizing agent like pyridinium (B92312) chlorochromate (PCC). wikipedia.org The reaction mechanism is believed to proceed through the formation of a chromate (B82759) ester from the allylic alcohol. This ester then undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement, followed by oxidation, to yield the final α,β-unsaturated ketone or aldehyde product. wikipedia.org This method has been successfully used to convert allylic cyanohydrins into β-cyanoenones in good to excellent yields at low temperatures. researchgate.net The potential of this oxidative transposition has been demonstrated in complex syntheses, such as the conversion of (–)-carvone to its enantiomer. researchgate.net
Key Features of Babler-Dauben Oxidation:
Reaction Type: Oxidative transposition of tertiary allylic alcohols.
Reagent: Pyridinium chlorochromate (PCC) is commonly used. wikipedia.org
Utility: Converts allylic cyanohydrins to β-cyanoenones. researchgate.net
Yields: Generally high, often exceeding 75%. wikipedia.org
Conditions: Operationally simple, often conducted in solvents like dichloromethane (B109758) (DCM). wikipedia.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. nih.govtcichemicals.com This approach is valued for its step- and atom-economy, making it an environmentally friendly synthetic strategy. tcichemicals.com MCRs are well-suited for generating libraries of compounds with diverse scaffolds and are compatible with various functional groups, including those needed to form α,β-unsaturated nitriles. nih.gov For instance, α,β-unsaturated carboxylic acids can be incorporated as building blocks in MCRs like the Passerini and Ugi reactions to build complex molecules containing the desired unsaturated framework. nih.gov
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer another powerful route. fiveable.me The reaction of nitrile oxides with alkenes is a well-established method for synthesizing isoxazolines, which are precursors to α,β-unsaturated ketones. mdpi.comchempedia.info The versatility of α,β-unsaturated nitriles makes them valuable intermediates in cycloaddition reactions like the Diels-Alder reaction, which is used to construct complex heterocyclic structures. fiveable.me
Several other effective methods exist for the synthesis of α,β-unsaturated nitriles. These routes often involve the conversion of carbonyl compounds or the use of specific olefination reagents.
Condensation Reactions: A straightforward approach involves the direct condensation of a carbonyl compound with acetonitrile (B52724) using a base like potassium hydroxide. orgsyn.org This method is simple, inexpensive, and scalable. The reaction proceeds via the deprotonation of acetonitrile, followed by the addition of the resulting carbanion to the carbonyl group and subsequent dehydration. orgsyn.org
Wittig/Horner-Emmons Type Reactions: These classic olefination reactions can be adapted for the synthesis of α,β-unsaturated nitriles from aldehydes. researchgate.net For example, a one-pot Wittig reaction of bromoacetonitrile (B46782) with aldehydes in the presence of triphenylphosphine (B44618) and a base can yield the desired product. researchgate.net
Asymmetric Hydrogenation: For producing chiral nitriles, the highly efficient and enantioselective hydrogenation of exocyclic α,β-unsaturated nitriles can be achieved using catalysts like the Rh-JosiPhos complex. acs.org This method has been successful for a variety of benzocyclic structures, achieving excellent enantioselectivities. acs.org
From Alcohols: A mild and convenient method has been developed for the direct synthesis of α,β-unsaturated nitriles from aromatic alcohols using a Palladium-on-carbon (Pd/C) catalyst with a Bismuth(III) chloride (BiCl3) co-catalyst. researchgate.net
Precursor Chemistry and Building Block Strategies
The strategic selection and preparation of precursors are fundamental to the efficient synthesis of complex molecules like 3-Methyl-4-oxobut-2-enenitrile.
The synthesis of α,β-unsaturated nitriles often starts from simple, commercially available building blocks. umich.edu Aldehydes and ketones are common precursors that can be converted into the target structure in a single step. umich.edu The use of MCRs exemplifies this strategy, where simple starting materials are combined to rapidly generate molecular complexity. nih.gov Another atom-economical approach involves the heteroaddition of saturated nitriles to α,β-unsaturated nitriles, catalyzed by earth-abundant metals like manganese, to create dinitriles under mild, base-free conditions. nih.gov This method showcases excellent functional group tolerance. nih.gov
Below is a table summarizing the yields of various dinitriles synthesized via manganese-catalyzed heteroaddition.
| Saturated Nitrile | Unsaturated Nitrile | Product | Yield (%) |
| 1-Naphthylacetonitrile | 2-Furanacrylonitrile | 2-(Furan-2-yl)-4-(naphthalen-1-yl)pentanedinitrile | 90% |
| α-Substituted benzyl (B1604629) cyanide | Acrylonitrile | Substituted glutaronitrile | 99% |
| α-Substituted benzyl cyanide | Acrylonitrile | Substituted glutaronitrile | 68% |
| Acetonitrile | Cinnamonitrile | 4-Phenylpentane-1,3-dicarbonitrile | <20% |
This data is derived from a study on manganese-catalyzed heteroaddition of nitriles. nih.gov
The conversion of aldehydes into nitriles is a fundamental transformation in organic synthesis, providing a direct route to the cyano group. nih.gov Numerous methods have been developed to achieve this conversion under various conditions.
One-pot procedures are particularly efficient. For instance, aldehydes can be transformed into the corresponding nitriles in high yields by heating them with hydroxylamine (B1172632) hydrochloride in a solvent like N-methylpyrrolidone. organic-chemistry.org Another environmentally benign approach uses an imidazole (B134444) hydrochloride promoter to synthesize nitriles from aldehydes and hydroxylamine hydrochloride, avoiding the need for transition metal catalysts. nih.gov This method has been used to prepare dozens of functionalized nitrile compounds in good to excellent yields. nih.gov Copper/TEMPO catalyst systems also enable the synthesis of nitriles from aldehydes or alcohols using aqueous ammonia, with air serving as the oxidant. nih.govrsc.org
A convenient method for synthesizing optically active nitriles has been developed starting from chiral nitroalkanes. organic-chemistry.org This highlights the versatility of various functional groups as precursors to the nitrile moiety.
The following table presents examples of aldehydes converted to nitriles using different synthetic methods.
| Starting Aldehyde | Reagent/Catalyst System | Solvent | Yield (%) | Reference |
| Various Aldehydes | Imidazole hydrochloride, Hydroxylamine hydrochloride | Sulfolane | up to 95% | nih.gov |
| Various Aldehydes | Hydroxylamine hydrochloride | N-Methylpyrrolidone | High | organic-chemistry.org |
| Various Aldehydes | Copper/TEMPO, Aqueous Ammonia, Air | - | - | nih.govrsc.org |
| Various Aldehydes | Nickel, Tetrabutylammonium peroxydisulfate | Aqueous | Excellent | organic-chemistry.org |
| Various Aldehydes | Trichloroisocyanuric acid (TCCA) | Aqueous Ammonia | Excellent | organic-chemistry.org |
Green Chemistry and Sustainable Synthetic Pathways
The development of environmentally benign and sustainable methods for the synthesis of nitriles, including this compound and its analogs, is a key focus of contemporary chemical research. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. This section explores catalytic methods for nitrile generation and the application of continuous-flow synthesis, highlighting advancements that contribute to more sustainable chemical manufacturing.
Catalytic Methods for Nitrile Generation (e.g., Metal-Free, Organocatalysis, Biocatalysis)
Traditional methods for nitrile synthesis often involve stoichiometric and hazardous reagents. In contrast, catalytic approaches offer a more sustainable alternative by reducing waste and improving reaction efficiency. Recent research has emphasized the development of metal-free, organocatalytic, and biocatalytic systems for nitrile production.
Metal-Free and Organocatalytic Approaches:
Metal-free catalysis provides an attractive alternative to transition-metal-catalyzed reactions, avoiding concerns about metal toxicity and contamination of the final product. One such approach involves the use of iodine as a catalyst for the synthesis of allyl nitriles from olefins and azobis(alkyl-carbonitrile), with nitrogen gas as the only byproduct. acs.org This method avoids the use of toxic metal catalysts and virulent nitrile reagents. acs.org
Visible-light photocatalysis has also emerged as a powerful tool for metal-free nitrile synthesis. researchgate.net For instance, the use of an organic photocatalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in combination with a cocatalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) allows for the synthesis of nitriles from aldehydes and ammonium (B1175870) salts under mild conditions using air as the terminal oxidant. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, has also been applied to nitrile synthesis. While not explicitly detailed in the provided search results for nitrile generation, the principles of organocatalysis are well-established in various organic transformations and represent a promising avenue for further development in sustainable nitrile synthesis.
| Catalyst System | Starting Material(s) | Key Features |
| Iodine | Olefins, Azobis(alkyl-carbonitrile) | Metal-free, avoids toxic nitrile reagents, N₂ is the only byproduct. acs.org |
| 4CzIPN / TEMPO | Aldehydes, Ammonium salts | Metal-free, visible-light photocatalysis, uses air as the oxidant, mild conditions. researchgate.net |
Biocatalysis:
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. In the context of nitrile synthesis, several enzyme classes have been investigated.
Nitrilases (EC 3.5.5.1) directly convert nitriles to the corresponding carboxylic acids and ammonia, but their reverse action or use in synthetic pathways towards nitriles is also an area of interest. nih.gov More directly applicable are aldoxime dehydratases, which catalyze the dehydration of aldoximes to form nitriles under mild conditions, representing a cyanide-free synthetic route. chemistryviews.orgnih.govresearchgate.net This method is particularly attractive as aldoximes can be readily prepared from aldehydes and hydroxylamine. chemistryviews.org Researchers have successfully used recombinant Escherichia coli whole-cell catalysts containing aldoxime dehydratases for the enantioselective dehydration of a broad range of racemic aldoximes. chemistryviews.org
A chemoenzymatic cascade for nitrile synthesis has been developed that completely avoids the use of cyanide. tugraz.at This process starts with carboxylic acids, which are first converted to aldehydes by a carboxylate reductase. The unstable aldehyde is then reacted with hydroxylamine to form a stable oxime, which is subsequently dehydrated to the nitrile by an aldoxime dehydratase. tugraz.at This two-enzyme approach works at room temperature and reduces energy consumption and harmful waste. tugraz.at
| Biocatalyst | Reaction Type | Substrate(s) | Key Advantages |
| Aldoxime Dehydratase | Dehydration | Aldoximes | Cyanide-free, mild conditions, high selectivity. chemistryviews.orgnih.govresearchgate.net |
| Carboxylate Reductase & Aldoxime Dehydratase | Chemoenzymatic Cascade | Carboxylic acids | Cyanide-free, works at room temperature, reduces energy and waste. tugraz.at |
Continuous-Flow Synthesis Applications for Nitriles and Related Compounds
Continuous-flow chemistry has gained significant traction as a sustainable and efficient manufacturing technology. The use of microreactors or flow systems offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and straightforward scalability. rsc.orgrsc.org
The synthesis of nitriles has been successfully adapted to continuous-flow processes, demonstrating improved safety and efficiency. For example, the Schmidt reaction of aldehydes with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce nitriles has been performed in a continuous-flow microreactor, which significantly enhances the safety of handling potentially explosive azide compounds and allows for easy scale-up. rhhz.net This method is applicable to a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic substrates, affording the corresponding nitriles in good to excellent yields. rhhz.net
Another cyanide-free approach utilizes the van Leusen reaction, where ketones are converted to nitriles using p-toluenesulfonylmethyl isocyanide (TosMIC). rsc.orgrsc.org Transferring this reaction to a continuous-flow process has resulted in a fast and scalable method for producing aryl nitriles with a residence time of just 1.5 minutes and a throughput of up to 8.8 g h⁻¹. rsc.orgrsc.org This process avoids the handling of toxic cyanide reagents, a significant advantage for industrial applications. rsc.orgrsc.org
Continuous-flow technology has also been applied to the synthesis of nitriles from carboxylic acids. By using acetonitrile as both a reagent and a solvent under high-temperature and high-pressure conditions, carboxylic acids can be converted to nitriles without the need for a catalyst. acs.org Furthermore, the oxidative dehydrogenation of amines to nitriles using a solid RuO₂/Al₂O₃ catalyst and air as the oxidant has been demonstrated in a continuous-flow system. dtu.dk
| Flow Chemistry Method | Starting Material(s) | Reagents/Catalyst | Key Advantages |
| Schmidt Reaction | Aldehydes | TMSN₃, Triflic acid | Improved safety, rapid reaction, easy scale-up. rhhz.net |
| van Leusen Reaction | Ketones | TosMIC, NaOtBu | Cyanide-free, fast (1.5 min residence time), scalable. rsc.orgrsc.org |
| Acid-Nitrile Exchange | Carboxylic acids | Acetonitrile (supercritical) | Catalyst-free. acs.org |
| Oxidative Dehydrogenation | Amines | RuO₂/Al₂O₃, Air | Uses air as oxidant, solid catalyst. dtu.dk |
Elucidation of Reaction Mechanisms and Transformations Involving 3 Methyl 4 Oxobut 2 Enenitrile
Mechanistic Investigations of Nucleophilic Additions
Nucleophilic additions to 3-Methyl-4-oxobut-2-enenitrile can proceed via direct addition to the carbonyl group (1,2-addition) or, more commonly, through conjugate addition to the β-carbon of the α,β-unsaturated system (1,4-addition). The regioselectivity of these reactions is highly dependent on the nature of the nucleophile.
The presence of two electron-withdrawing groups (nitrile and aldehyde) strongly activates the carbon-carbon double bond of this compound, making it a potent Michael acceptor. wikipedia.orgyoutube.com In the Michael reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the conjugated system. wikipedia.orgyoutube.com This reaction is a cornerstone of C-C bond formation due to its efficiency under mild conditions. wikipedia.org
A variety of nucleophiles can participate in this reaction, leading to diverse functionalized products.
| Michael Donor (Nucleophile) | General Structure | Expected Product with this compound | Significance |
|---|---|---|---|
| Enolates (e.g., from malonates) | -CH(COOR)2 | 4-Cyano-3,4-dimethyl-5-oxo-dialkyl pentanedioate | Forms new C-C bonds, leading to 1,5-dicarbonyl compounds. youtube.comyoutube.com |
| Amines (Primary or Secondary) | RNH2 or R2NH | 4-(Alkylamino)-3-methyl-4-cyanobutanal | Synthesis of β-amino nitriles. libretexts.org |
| Thiols | RSH | 4-(Alkylthio)-3-methyl-4-cyanobutanal | Formation of β-thioether nitriles. libretexts.org |
| Cyanide | -CN | 2,3-Dimethyl-4-oxobutanedinitrile | Creates valuable dinitrile compounds. libretexts.orgnih.gov |
The reaction of this compound with organometallic reagents is characterized by a competition between 1,2-addition (at the carbonyl) and 1,4-addition (conjugate addition). libretexts.org The outcome is largely dictated by the "hardness" or "softness" of the nucleophile, a concept explained by Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center. wikipedia.org
Hard Organometallics: Reagents like organolithiums (RLi) are considered "hard" nucleophiles and tend to favor irreversible 1,2-addition to the aldehyde group, yielding a secondary alcohol upon workup. libretexts.org
Soft Organometallics: Gilman cuprates (R₂CuLi) are "soft" nucleophiles and exhibit a strong preference for 1,4-conjugate addition. libretexts.org This delivers the alkyl group to the β-carbon, forming a new C-C bond and generating a ketone after tautomerization of the intermediate enol.
Grignard Reagents: Grignard reagents (RMgX) show intermediate behavior. While they can add 1,2 to the aldehyde, they can also add to the nitrile group to form an imine, which hydrolyzes to a ketone. chemistrysteps.commasterorganicchemistry.com For α,β-unsaturated systems, a mixture of 1,2- and 1,4-addition products is common, although the 1,2-adduct often predominates. researchgate.net
Hydride reagents are used for the reduction of the functional groups in this compound. The choice of reagent allows for selective transformations.
| Reagent | Type | Primary Site of Attack | Product after Workup |
|---|---|---|---|
| Organolithium (e.g., CH3Li) | Hard Nucleophile | 1,2-Addition (Carbonyl Carbon) | 4-Cyano-3-methylpent-3-en-2-ol |
| Gilman Cuprate (e.g., (CH3)2CuLi) | Soft Nucleophile | 1,4-Addition (β-Carbon) | 3,4-Dimethyl-4-cyanobutanal |
| Sodium Borohydride (B1222165) (NaBH4) | Mild Hydride Donor | 1,2-Reduction (Carbonyl Carbon) | 4-Hydroxy-3-methylbut-2-enenitrile |
| Lithium Aluminum Hydride (LiAlH4) | Strong Hydride Donor | Reduces Aldehyde and Nitrile | 5-Amino-3-methylpent-2-en-1-ol |
| Catalytic Hydrogenation (H2/Pd-C) | Reduction | Reduces C=C Double Bond | 3-Methyl-4-oxobutanenitrile |
Cycloaddition Reactions and Heterocycle Formation
The carbon-carbon double bond in this compound can act as a 2π component in cycloaddition reactions, providing a direct route to the synthesis of five-membered heterocyclic rings.
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles. mdpi.comucc.ie In this reaction, this compound serves as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide (RC≡N⁺-O⁻). scielo.org.mxresearchgate.net
The reaction is typically concerted and highly regioselective. mdpi.com The regioselectivity can be predicted using Frontier Molecular Orbital (FMO) theory. For electron-poor alkenes like this compound, the reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole. mdpi.com This generally leads to the formation of a single regioisomer where the oxygen atom of the nitrile oxide becomes attached to the β-carbon of the nitrile, and the carbon atom of the nitrile oxide bonds to the α-carbon. The product of this reaction is a substituted isoxazoline (B3343090), a valuable heterocyclic scaffold in medicinal chemistry. nih.govorganic-chemistry.org
Reaction: this compound + Ar-CNO → 3-Aryl-5-(1-methyl-2-oxoethyl)-5-cyano-4,5-dihydroisoxazole
Mechanism: Concerted [3+2] cycloaddition.
Significance: Provides a direct, atom-economical route to highly functionalized isoxazoline heterocycles. nih.gov
The nitrile and aldehyde functionalities within the this compound framework serve as valuable handles for subsequent intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. rsc.orgresearchgate.net While the parent molecule itself does not readily cyclize, derivatives can be designed to undergo efficient ring-closing transformations.
For instance, a common strategy involves the transformation of the core structure into a substrate bearing a tethered nucleophile. An illustrative example is the synthesis of substituted indoles. If this compound were first reacted with an ortho-substituted aniline (B41778) derivative, the resulting adduct could undergo intramolecular cyclization. Research on related 4-(2-aminophenyl)-4-oxobutanenitriles has shown that these substrates undergo efficient base-assisted intramolecular cyclization, accompanied by oxidation, to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgacs.org This transformation involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon, followed by dehydration and oxidation to furnish the heterocyclic product. acs.org This demonstrates how the this compound scaffold can be a precursor to more complex heterocyclic systems. rsc.org
Redox Chemistry and Functional Group Interconversions
The multiple functional groups in this compound allow for a range of selective oxidation and reduction reactions. The specific outcome depends on the reagents and conditions employed.
Oxidation: The aldehyde group is the most susceptible to oxidation. Treatment with common oxidizing agents can convert it into a carboxylic acid. The nitrile and alkene groups are generally stable to these conditions.
Reduction: As discussed in section 3.1.2, selective reduction is readily achievable. A mild reductant like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol. Catalytic hydrogenation (e.g., H₂ over a palladium catalyst) typically reduces the carbon-carbon double bond. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the nitrile group, yielding an amino alcohol.
These transformations are crucial for converting this compound into a variety of other useful synthetic intermediates.
| Transformation | Reagent(s) | Functional Group(s) Affected | Product Name |
|---|---|---|---|
| Oxidation | KMnO4 or Ag2O | Aldehyde → Carboxylic Acid | 3-Methyl-4-cyano-4-oxobut-2-enoic acid |
| Selective Aldehyde Reduction | NaBH4 | Aldehyde → Alcohol | 4-Hydroxy-3-methylbut-2-enenitrile |
| Alkene Reduction | H2, Pd/C | C=C → C-C | 3-Methyl-4-oxobutanenitrile |
| Nitrile Reduction | LiAlH4 (after protecting aldehyde) | Nitrile → Primary Amine | (Protected)-4-formyl-3-methylbut-2-enylamine |
| Exhaustive Reduction | LiAlH4 | Aldehyde → Alcohol, Nitrile → Amine | 5-Amino-3-methylpent-2-en-1-ol |
Selective Reduction of Carbonyl and Nitrile Moieties
The presence of two reducible functional groups, the aldehyde (carbonyl) and the nitrile, in conjugation with a carbon-carbon double bond, presents a challenge in chemoselectivity. The choice of reducing agent and reaction conditions determines which moiety is preferentially reduced.
Selective reduction of the carbonyl group to an alcohol can be achieved using reagents that favor 1,2-addition over 1,4-conjugate addition and are mild enough not to reduce the nitrile. Conversely, the nitrile group can be selectively reduced to a primary amine or an aldehyde under different conditions.
Key Research Findings on Selective Reduction:
Reduction of Carbonyl to Alcohol: Reagents such as sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are known to selectively reduce α,β-unsaturated aldehydes to the corresponding allylic alcohols, leaving the nitrile group intact.
Reduction of Nitrile to Aldehyde: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of nitriles to aldehydes. wikipedia.org By controlling the stoichiometry and reaction temperature, it is possible to achieve this transformation without affecting the carbonyl group. The reaction proceeds through an imine intermediate which is hydrolyzed upon workup. wikipedia.org
Reduction of Nitrile to Amine: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel) will typically reduce both the carbonyl and the nitrile group. wikipedia.org Selective reduction of the nitrile to a primary amine in the presence of an aldehyde is challenging and often requires protection of the carbonyl group.
| Target Transformation | Reagent/Conditions | Expected Major Product | Selectivity Notes |
|---|---|---|---|
| Carbonyl to Alcohol | NaBH₄, CeCl₃ (Luche Reduction) | 3-Methyl-4-hydroxybut-2-enenitrile | Favors 1,2-reduction of the carbonyl group. |
| Nitrile to Aldehyde | DIBAL-H (1 equivalent), low temperature | (E/Z)-2-Methyl-4-oxobut-2-enal | Requires careful control of stoichiometry and temperature to avoid over-reduction. |
| Nitrile to Amine | LiAlH₄ (followed by aqueous workup) | (E/Z)-4-Amino-2-methylbut-2-en-1-ol | Typically reduces both carbonyl and nitrile groups. Selective reduction would require protection of the carbonyl. |
| Conjugate Reduction (C=C bond) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3-Methyl-4-oxobutanenitrile | Reduces the carbon-carbon double bond. Depending on the catalyst and conditions, the carbonyl and nitrile may also be reduced. |
Oxidation Reactions and Carboxylic Acid Derivatives
Oxidation of this compound can lead to the formation of various carboxylic acid derivatives, depending on the reaction conditions and the oxidizing agent employed. The primary sites for oxidation are the aldehyde group and the nitrile group.
The aldehyde functionality can be readily oxidized to a carboxylic acid. The nitrile group, on the other hand, can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orglumenlearning.comlibretexts.org The chemoselectivity of these transformations is a key consideration.
Key Research Findings on Oxidation and Hydrolysis:
Oxidation of the Aldehyde: Mild oxidizing agents, such as silver oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂), are capable of selectively oxidizing the aldehyde group to a carboxylic acid without affecting the nitrile or the carbon-carbon double bond.
Hydrolysis of the Nitrile: Both acid- and base-catalyzed hydrolysis will convert the nitrile group into a carboxylic acid. chemistrysteps.com This process typically requires heating. Under these conditions, the aldehyde may also undergo reaction, potentially leading to a mixture of products or further transformations. To selectively obtain the dicarboxylic acid, a two-step process involving initial oxidation of the aldehyde followed by hydrolysis of the nitrile would be more effective.
| Target Transformation | Reagent/Conditions | Expected Major Product | Reaction Notes |
|---|---|---|---|
| Aldehyde to Carboxylic Acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | (E/Z)-3-Cyano-2-methylbut-2-enoic acid | Pinnick oxidation conditions are generally mild and selective for aldehydes. |
| Nitrile to Carboxylic Acid | H₃O⁺, heat or NaOH, H₂O, heat | (E/Z)-3-Methyl-4-oxobut-2-enoic acid | Hydrolysis of the nitrile. The aldehyde may require protection to avoid side reactions under harsh conditions. |
| Oxidation and Hydrolysis | 1. KMnO₄ (strong oxidation) 2. H₃O⁺ | 2-Methylmaleic acid or 2-Methylfumaric acid | Strong oxidizing agents will likely oxidize the aldehyde and cleave the double bond, followed by hydrolysis of the nitrile. |
Rearrangement Reactions and Isomerization Pathways
Stereoisomerism (Z/E Isomers) and Control in Synthetic Routes
The presence of a trisubstituted double bond in this compound gives rise to the possibility of geometric isomerism, specifically Z (zusammen) and E (entgegen) isomers. The spatial arrangement of the substituents around the double bond can significantly influence the compound's physical properties and reactivity.
The stereochemical outcome of the synthesis of this compound is highly dependent on the reaction pathway and the reagents used. Control over the Z/E ratio is a critical aspect of its synthesis for applications where a specific isomer is required.
Key Research Findings on Stereoisomerism and Control:
Thermodynamic vs. Kinetic Control: The formation of Z and E isomers can be governed by either thermodynamic or kinetic control. The E isomer, with the two larger substituents (formyl and cyano groups) on opposite sides of the double bond, is generally the more thermodynamically stable isomer due to reduced steric hindrance. Reactions carried out under conditions that allow for equilibration will favor the E isomer. Kinetically controlled reactions, on the other hand, may favor the formation of the less stable Z isomer depending on the transition state energies of the reaction pathways.
Synthetic Strategies for Stereocontrol:
Wittig-type Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. By choosing the appropriate phosphonate (B1237965) ylide and reaction conditions, one can favor the formation of either the Z or E isomer. For example, unstabilized ylides often lead to the Z-alkene, while stabilized ylides tend to give the E-alkene.
Isomerization: A mixture of Z and E isomers can be isomerized to the more stable E isomer through various methods, such as photochemical isomerization or acid/base catalysis.
| Isomer | Structure | Relative Stability | Synthetic Approach |
|---|---|---|---|
| (E)-3-Methyl-4-oxobut-2-enenitrile | ![]() | More stable (thermodynamically favored) | Horner-Wadsworth-Emmons reaction with a stabilized ylide; Isomerization of a Z/E mixture. |
| (Z)-3-Methyl-4-oxobut-2-enenitrile | ![]() | Less stable (kinetically favored under certain conditions) | Wittig reaction with a non-stabilized ylide; Specific low-temperature condensation reactions. |
Derivatization and Functionalization Strategies for 3 Methyl 4 Oxobut 2 Enenitrile
Synthesis of Novel Analogs and Derivatives
The reactivity of the carbonyl and nitrile groups allows for a wide range of structural modifications, enabling the synthesis of a diverse array of analogs and derivatives.
The carbonyl and nitrile groups of 3-methyl-4-oxobut-2-enenitrile are prime sites for chemical transformations. The carbonyl group, being an electrophilic center, is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard and organolithium reagents, are excellent nucleophiles that can add to the carbonyl carbon, leading to the formation of secondary alcohols after a workup step. libretexts.orglibretexts.org The general scheme for this reaction involves the nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, which is subsequently protonated.
The nitrile group can undergo a variety of transformations. One of the most common reactions is hydrolysis, which can be catalyzed by either acid or base to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlumenlearning.comlibretexts.orgyoutube.comlibretexts.org This process typically proceeds through an amide intermediate. Additionally, the nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole rings, while reaction with nitrile oxides can yield isoxazole derivatives. uchicago.eduresearchgate.netresearchgate.netnih.govmdpi.com
Table 1: Potential Structural Modifications of this compound
| Functional Group | Reagent/Condition | Product Functional Group |
| Carbonyl | Grignard Reagent (R-MgX), then H₃O⁺ | Secondary Alcohol |
| Carbonyl | Organolithium Reagent (R-Li), then H₃O⁺ | Secondary Alcohol |
| Nitrile | H₃O⁺, Heat | Carboxylic Acid |
| Nitrile | NaOH, H₂O, Heat | Carboxylate Salt |
| Nitrile | NaN₃ | Tetrazole |
| Nitrile | R-CNO | Isoxazole |
This table illustrates potential reactions based on the general reactivity of carbonyl and nitrile functional groups.
The creation of chiral centers is a cornerstone of modern organic synthesis, and this compound offers opportunities for the introduction of stereochemical complexity. The prochiral nature of the carbonyl group allows for asymmetric reduction or the addition of chiral nucleophiles to generate enantiomerically enriched secondary alcohols. The use of chiral catalysts, such as those based on 1,3,2-oxazaborolidines, has been shown to be effective in the enantioselective reduction of ketones. nih.gov
Another strategy involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the molecule, it is possible to direct subsequent reactions to occur stereoselectively. While specific examples utilizing this compound are not prevalent in the reviewed literature, the principles of asymmetric synthesis are broadly applicable. nih.gov
Table 2: Strategies for the Introduction of Chirality
| Strategy | Description | Potential Outcome |
| Asymmetric Reduction | Use of a chiral reducing agent or catalyst to reduce the carbonyl group stereoselectively. | Enantiomerically enriched secondary alcohol. |
| Chiral Nucleophile Addition | Addition of a chiral organometallic reagent or other nucleophile to the carbonyl group. | Diastereomerically or enantiomerically enriched secondary alcohol. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct the stereochemical outcome of subsequent reactions. | Formation of chiral derivatives with high stereoselectivity. |
This table outlines general strategies for asymmetric synthesis that could be applied to this compound.
Application in Complex Molecule Construction
The functional group handles and reactivity of this compound make it a useful building block in the synthesis of more complex molecular architectures, including natural products and polyfunctionalized organic scaffolds.
Retinoids, a class of compounds derived from vitamin A, are crucial for various biological processes. The synthesis of these complex molecules often relies on the strategic assembly of smaller, functionalized building blocks. This compound has been identified as a key intermediate in the synthesis of retinoid precursors. Specifically, it has been utilized in the synthesis of 3-Hydroxy-α-Ionylidene-acetaldehydes, which are important intermediates in the total synthesis of various retinoids. A related compound, (Z/E)-4-(diethylphosphono)-3-methylbut-2-enenitrile, is also employed in technical syntheses of vitamin A, highlighting the importance of this structural motif in the field. mdpi.com
While the direct application of this compound in the construction of diverse polyfunctionalized organic scaffolds is not extensively detailed in the available literature, its inherent functionality suggests significant potential. The presence of a Michael acceptor system (the α,β-unsaturated nitrile) allows for conjugate addition reactions, while the carbonyl and nitrile groups provide handles for a wide range of subsequent transformations. This combination of reactive sites makes it a potentially versatile precursor for creating molecules with multiple functional groups and complex carbon skeletons.
Heterocyclic Compound Synthesis Utilizing this compound Derivatives
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The nitrile functionality within derivatives of this compound serves as a key element in the construction of various nitrogen-containing heterocycles. While specific examples starting directly from this compound are not prominent in the reviewed literature, established synthetic methodologies for heterocycle formation can be applied to its derivatives.
For instance, the Hantzsch pyridine synthesis, a multicomponent reaction, typically utilizes a β-ketoester, an aldehyde, and a nitrogen donor to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov Derivatives of this compound, after suitable modification, could potentially serve as one of the key components in such a synthesis.
Similarly, the Biginelli reaction is a well-known method for the synthesis of dihydropyrimidines from a β-dicarbonyl compound, an aldehyde, and urea or thiourea. nih.govnih.govresearchgate.net The structural elements of this compound could be chemically manipulated to generate a suitable precursor for this reaction.
The Gewald reaction offers a route to highly substituted 2-aminothiophenes from an α-cyano ketone, a carbonyl compound, and elemental sulfur. mdpi.com Again, derivatives of this compound could be envisioned as starting materials for this transformation.
Table 3: Potential Heterocyclic Systems from this compound Derivatives
| Heterocyclic System | General Synthetic Method | Potential Role of this compound Derivative |
| Pyridine | Hantzsch Synthesis | As a β-keto nitrile or related precursor. |
| Dihydropyrimidine | Biginelli Reaction | As a modified β-dicarbonyl equivalent. |
| Thiophene | Gewald Reaction | As an α-cyano ketone precursor. |
This table outlines potential applications of derivatives of this compound in established heterocyclic synthesis methodologies.
Pyrrole and Isoxazole Derivatives
Standard methodologies for pyrrole synthesis, such as the Knorr or Paal-Knorr syntheses, involve the condensation of α-amino ketones with β-dicarbonyl compounds or the reaction of 1,4-dicarbonyl compounds with amines, respectively. Similarly, common routes to isoxazoles include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the [3+2] cycloaddition of nitrile oxides with alkynes. While the structure of this compound contains carbonyl and nitrile functionalities, specific literature detailing its successful conversion into pyrrole or isoxazole rings through established synthetic strategies was not identified.
Triazole and Other Nitrogen-Containing Heterocycles
The synthesis of triazoles often relies on the Huisgen 1,3-dipolar cycloaddition of azides and alkynes or the reaction of hydrazines with suitable precursors. The construction of other nitrogen-containing heterocycles from multifunctional starting materials is also a broad field in synthetic chemistry. However, research explicitly describing the use of this compound as a precursor for triazoles or other related nitrogenous heterocycles could not be located in the available literature.
Due to the absence of specific research findings on these derivatization strategies for this compound, no data tables or detailed reaction conditions can be presented.
Advanced Spectroscopic Characterization and Structural Analysis Research of 3 Methyl 4 Oxobut 2 Enenitrile
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound. Analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure of 3-Methyl-4-oxobut-2-enenitrile by identifying characteristic fragment ions. A thorough search did not yield any published mass spectral data for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is fundamental for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (-C≡N), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups. The precise frequencies of these bands would provide information about the molecular structure and bonding. Regrettably, no experimental IR spectrum for this compound is available in the reviewed literature.
Role of 3 Methyl 4 Oxobut 2 Enenitrile in Catalysis and Biocatalysis Research
Catalytic Applications in Organic Transformations
The nitrile group is a versatile functional group in organic synthesis, and its transformations are often facilitated by metal-based or organic catalysts.
Transition metal catalysts are widely employed for the synthesis of nitriles and their subsequent conversion into other functional groups. These reactions often involve the activation of C-H bonds or the coupling of various substrates. While numerous studies have explored metal-catalyzed reactions of various nitriles, there is no specific information available in the scientific literature regarding the use of 3-Methyl-4-oxobut-2-enenitrile as a substrate or catalyst in such transformations.
A summary of common metal catalysts used in nitrile transformations is presented in the table below.
| Catalyst Type | General Application in Nitrile Chemistry | Specific Data on this compound |
| Palladium (Pd) | Cross-coupling reactions for nitrile synthesis. | Not available |
| Copper (Cu) | Cyanation reactions to introduce the nitrile group. | Not available |
| Nickel (Ni) | Hydrocyanation and other addition reactions. | Not available |
| Rhodium (Rh) | Asymmetric synthesis involving nitriles. | Not available |
| Ruthenium (Ru) | Hydration and reduction of nitriles. | Not available |
The data in this table is based on general knowledge of nitrile catalysis and does not include specific findings for this compound due to a lack of available research.
Organocatalysis has emerged as a powerful tool for stereoselective synthesis, providing an alternative to metal-based catalysts. Chiral organic molecules can catalyze a variety of reactions, including those involving nitriles, to produce enantiomerically enriched products. Despite the broad scope of organocatalysis, there are no published reports on the application of this compound in organocatalytic stereoselective synthesis.
Biocatalytic Approaches for Nitrile Transformations
Biocatalysis utilizes enzymes and whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. Enzymes that act on nitrile groups are of significant industrial interest.
Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. This enzymatic process is a cornerstone of green chemistry, most notably in the industrial production of acrylamide. While the substrate scope of nitrile hydratases has been explored for various nitriles, there is no specific research detailing the enzymatic hydrolysis of this compound by nitrile hydratases.
The general mechanism of nitrile hydratase activity is depicted in the table below.
| Enzyme | Reaction Catalyzed | Substrate Specificity | Data on this compound |
| Nitrile Hydratase | R-C≡N + H₂O → R-C(=O)NH₂ | Varies; often accepts small aliphatic and aromatic nitriles. | No studies available. |
This table illustrates the general function of nitrile hydratases. Specific interactions with this compound have not been reported.
Beyond nitrile hydratases, other enzymes such as nitrilases can directly hydrolyze nitriles to carboxylic acids and ammonia. Furthermore, various microorganisms are employed in bioprocesses for the remediation of nitrile-containing environmental pollutants or for the synthesis of valuable chemicals. A review of the current literature indicates that no biotransformation studies or bioprocess development specifically involving this compound have been reported.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-4-oxobut-2-enenitrile, and how can isotopic labeling be incorporated for mechanistic studies?
- Methodological Answer : A viable synthesis involves condensation of 1-chloroacetone with diethyl phosphonoacetonitrile, as demonstrated in isotopomer preparation for structurally related nitriles. Isotopic labeling (e.g., ¹³C or ²H) can be introduced via isotopically enriched starting materials like ethyl 3-oxobutanoate, followed by acid-catalyzed decarboxylation to generate labeled 1-chloroacetone .
Q. How can crystallographic techniques validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of atomic displacement parameters .
Q. What spectroscopic methods are critical for characterizing hydrogen bonding interactions in this compound?
- Methodological Answer : Combine FT-IR (to identify C≡N and C=O stretches) with ¹H/¹³C NMR (to detect deshielding effects from hydrogen bonds). For crystal packing analysis, graph-set notation (as per Etter’s formalism) can map donor-acceptor patterns in SCXRD data .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental data on the compound’s conformational stability?
- Methodological Answer : Perform a multi-technique validation:
- Step 1 : Compare DFT-optimized geometries with SCXRD-derived torsion angles.
- Step 2 : Use variable-temperature NMR to probe dynamic equilibria (e.g., keto-enol tautomerism).
- Step 3 : Validate hydrogen bonding motifs via Hirshfeld surface analysis of crystallographic data .
Q. What strategies optimize the refinement of disordered crystal structures for this compound derivatives?
- Methodological Answer : In SHELXL:
- Strategy 1 : Apply PART and SUMP instructions to model split positions.
- Strategy 2 : Use ISOR restraints to limit anisotropic displacement parameter divergence.
- Validation : Cross-check residual density maps and R-factors post-refinement. For twinned crystals, utilize TWIN/BASF commands .
Q. How can isotopic labeling be leveraged to study metabolic or degradation pathways of this compound in biological systems?
- Methodological Answer : Synthesize ¹³C-labeled this compound via the route in . Use LC-MS/MS with selective reaction monitoring (SRM) to track isotopic signatures in in vitro assays. For degradation studies, employ ²H labeling at reactive sites (e.g., α to the carbonyl) to trace bond cleavage kinetics.
Data Analysis and Reporting
Q. What statistical approaches are recommended for interpreting discrepancies in spectroscopic vs. crystallographic bond length measurements?
- Methodological Answer : Apply a weighted mean analysis with error propagation from both techniques. Use Student’s t-test (p < 0.05) to assess significance. For systematic biases (e.g., X-ray vs. neutron diffraction), reference the Cambridge Structural Database (CSD) for analogous compounds .
Q. How should researchers document hydrogen bonding networks to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


